Chloramphenicol

Pharmacokinetics Bioavailability Prodrug activation

Chloramphenicol palmitate is a tasteless oral prodrug formulated specifically to eliminate the extreme bitterness of chloramphenicol base in pediatric suspensions. Procurement requires explicit polymorph verification: the commercial metastable Polymorph B (mp 86-91°C) delivers clinically adequate bioavailability, whereas thermodynamically stable Polymorph A (mp 89-95°C) exhibits markedly inferior dissolution kinetics and subtherapeutic plasma levels. Insist on pharmacopoeial-grade material meeting polymorph B specifications, free chloramphenicol ≤0.045%, and free palmitic acid ≤2.0%. This prodrug is not interchangeable with chloramphenicol sodium succinate or thiamphenicol, which differ in pharmacokinetics, antibacterial spectrum, and toxicity profile.

Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
CAS No. 125440-98-4
Cat. No. B158291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol
CAS125440-98-4
SynonymsAmphenicol
Amphenicols
Chloramphenicol
Chlornitromycin
Chlorocid
Chloromycetin
Cloranfenicol
Detreomycin
Kloramfenikol
Levomycetin
Ophthochlor
Syntomycin
Molecular FormulaC11H12Cl2N2O5
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
InChIKeyWIIZWVCIJKGZOK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2500 mg/L (at 25 °C)
0.01 M
In water, 2.5 mg/mL at 25 °C
Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%.
Very soluble in acetone, chloroform, ethanol
4.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chloramphenicol Palmitate (CAS 125440-98-4): Oral Prodrug Formulation for Chloramphenicol-Based Antibacterial Therapy


Chloramphenicol palmitate (CAS 125440-98-4) is a palmitic acid ester prodrug of chloramphenicol, a broad-spectrum bacteriostatic antibiotic belonging to the amphenicol class [1]. The compound is designed specifically for oral administration as a tasteless suspension formulation, addressing the extreme bitterness of chloramphenicol base that limits its oral acceptability [2]. As an inactive prodrug, chloramphenicol palmitate requires enzymatic hydrolysis by pancreatic lipases in the duodenum to release the active chloramphenicol moiety prior to systemic absorption [3]. The commercial product exists primarily as the metastable polymorph B, which demonstrates superior dissolution kinetics and bioavailability compared to the thermodynamically stable polymorph A [4]. Oral bioavailability of chloramphenicol palmitate approximates 80% under normal physiological conditions, comparable to that of oral crystalline chloramphenicol base [5]. This compound is distinct from chloramphenicol sodium succinate (the parenteral ester) and from other amphenicol derivatives including thiamphenicol and florfenicol, which exhibit different antibacterial spectra, pharmacokinetic profiles, and toxicity characteristics.

Why Chloramphenicol Palmitate Cannot Be Simply Substituted with Chloramphenicol Base or Alternative Amphenicols


Generic substitution among chloramphenicol formulations and related amphenicol derivatives is not scientifically or clinically interchangeable. Chloramphenicol palmitate is a specifically engineered oral prodrug whose performance critically depends on polymorphic identity (polymorph B versus A), with polymorph A exhibiting markedly inferior bioavailability due to slower dissolution rates [1]. Substitution with chloramphenicol base fails due to extreme bitterness that precludes oral suspension formulation and significantly different solubility characteristics (base: water-soluble; palmitate: water-insoluble, requiring distinct formulation approaches) . Substitution with chloramphenicol sodium succinate introduces fundamentally different pharmacokinetic behavior, with the succinate ester demonstrating variable and often incomplete bioavailability (averaging 70% versus palmitate's 80%) due to renal excretion of up to 30% of the unchanged prodrug prior to hydrolysis [2]. Furthermore, substitution with thiamphenicol or florfenicol alters both the antibacterial spectrum and toxicity profile; thiamphenicol demonstrates inferior activity against Enterobacteriaceae requiring 2- to 16-fold higher concentrations [3], while florfenicol shows enhanced in vitro potency but induces more severe hemotoxicity and immunotoxicity in comparative in vivo models [4]. These differences preclude simple interchangeability.

Chloramphenicol Palmitate: Quantified Differentiation Evidence Against Key Comparators


Oral Bioavailability Comparison: Chloramphenicol Palmitate Versus Chloramphenicol Sodium Succinate

Chloramphenicol palmitate demonstrates a mean oral bioavailability of approximately 80%, which is quantitatively superior to the mean bioavailability of chloramphenicol after intravenous administration of the succinate ester, which averages approximately 70% with substantial inter-individual variability [1]. This difference arises from distinct prodrug activation pathways: palmitate undergoes hydrolysis by pancreatic lipases in the duodenum prior to absorption, whereas approximately 30% (range: 6–80%) of unchanged chloramphenicol succinate is excreted renally before hydrolysis can occur [2]. In a direct crossover study of 14 pediatric patients receiving equal doses of both formulations, the area under the serum concentration-time curve (AUC) for intravenous chloramphenicol succinate was 140 ± 116 μg/mL/hour compared to 95 ± 26 μg/mL/hour for oral chloramphenicol palmitate—differences that were not statistically significant, confirming that the oral palmitate formulation achieves systemic exposure comparable to intravenous administration [3].

Pharmacokinetics Bioavailability Prodrug activation

Polymorph-Dependent Bioavailability: B Form (Active) Versus A Form (Inactive) Within Chloramphenicol Palmitate

Chloramphenicol palmitate exists in at least four distinct solid-state forms: an amorphous form and three crystalline polymorphs designated A, B, and C [1]. Polymorph A is the thermodynamically most stable form, possessing the highest melting point (89–95°C per Chinese Pharmacopoeia) and the slowest dissolution rate, resulting in clinically inadequate bioavailability [2]. Polymorph B, the metastable form found in commercial products, exhibits a lower melting point (86–91°C) and a significantly faster dissolution rate, yielding substantially higher serum chloramphenicol concentrations when the same oral dose is administered [3]. The dissolution rate of polymorph B is sufficiently rapid to permit efficient hydrolysis by intestinal esterases and subsequent absorption of active chloramphenicol; in contrast, polymorph A's slow dissolution limits esterase access, producing subtherapeutic plasma levels [4]. Commercial chloramphenicol palmitate is specifically manufactured and controlled to ensure polymorph B content, with pharmacopoeial specifications defining distinct melting point ranges for quality control differentiation between the two forms .

Solid-state chemistry Polymorphism Pharmaceutical formulation

Antibacterial Activity Comparison: Chloramphenicol Versus Thiamphenicol Against Salmonella and Enterobacteriaceae

In a direct comparative in vitro study testing chloramphenicol and thiamphenicol against 105 Salmonella typhi isolates using the agar dilution method, all tested S. typhi strains were susceptible to chloramphenicol, whereas most strains demonstrated resistance to thiamphenicol with MICs ≥8 μg/mL [1]. In a separate comparative study of 313 clinical Gram-negative bacilli isolates, chloramphenicol and thiamphenicol exhibited equivalent activity against 106 Haemophilus isolates (MIC range: 0.1–1.56 μg/mL for both agents) and 40 Bacteroides fragilis strains (nearly all inhibited at ≤12.5 μg/mL) [2]. However, against Enterobacteriaceae, thiamphenicol required 2- to 16-fold higher concentrations than chloramphenicol to achieve inhibition, making susceptibility predictions based on chloramphenicol testing unreliable [3]. A broader comparative study of 52 Gram-positive and Gram-negative pathogenic strains confirmed that thiamphenicol is inferior to chloramphenicol in terms of in vitro antibacterial activity, particularly against Gram-positive microorganisms, with chloramphenicol demonstrating lower MIC values [4].

Antimicrobial susceptibility Minimum inhibitory concentration (MIC) Gram-negative pathogens

Comparative Toxicity Assessment: Chloramphenicol Versus Florfenicol in Murine Model

In a controlled in vivo toxicity study, Kunming mice were administered equal oral doses of chloramphenicol (CAP), thiamphenicol (TAP), and florfenicol (FLO) daily for seven days to evaluate comparative hemotoxicity and immunotoxicity [1]. All amphenicols induced some degree of hematopoietic and immune system toxicity, consistent with their shared mechanism of mitochondrial protein synthesis inhibition in eukaryotic cells [2]. However, florfenicol induced significantly more severe toxicity than equal doses of chloramphenicol across multiple endpoints, including: greater induction of cell cycle arrest and apoptosis in bone marrow nucleated cells, more pronounced hypoplasia and atrophy of the spleen and thymus, and more substantial decreases in lymphocyte proliferation and viability [3]. The study concluded that FLO induces more severe hemotoxicity and immunotoxicity than equal doses of CAP and TAP, establishing a relative toxicity ranking of FLO > CAP ≈ TAP in this murine model [4].

Hemotoxicity Immunotoxicity Safety pharmacology

Oral Versus Intravenous Therapeutic Equivalence: Chloramphenicol Palmitate Achieves Comparable Systemic Exposure to IV Succinate

In a direct crossover study of 14 pediatric patients with serious bacterial infections, the clinical pharmacology of chloramphenicol sodium succinate (intravenous) and chloramphenicol palmitate (oral) was directly compared [1]. Patients received intravenous chloramphenicol succinate for 5–6 days followed by oral chloramphenicol palmitate for an additional 5–6 days at the same dose [2]. The mean peak serum chloramphenicol concentration after intravenous administration was 28.2 ± 5.1 μg/mL (occurring within 1 hour post-infusion), while oral palmitate produced a mean peak concentration of 19.3 ± 2.6 μg/mL (occurring at 2–3 hours post-ingestion) [3]. Critically, the areas under the serum concentration-time curve (AUC) were not significantly different between routes: intravenous AUC = 140 ± 116 μg/mL/hour versus oral AUC = 95 ± 26 μg/mL/hour [4]. This statistical equivalence in total systemic drug exposure confirms that oral chloramphenicol palmitate is an effective method of achieving therapeutic serum concentrations of chloramphenicol, with comparable overall exposure to intravenous administration of the same dose [5].

Therapeutic drug monitoring Pediatric pharmacology AUC comparison

Solubility and Formulation Compatibility: Chloramphenicol Palmitate Versus Chloramphenicol Base

Chloramphenicol palmitate exhibits fundamentally distinct physicochemical properties compared to chloramphenicol base, specifically engineered to enable oral suspension formulation [1]. Chloramphenicol base is bitter-tasting and poorly soluble in water (approximately 1:400 solubility ratio), rendering it unsuitable for palatable oral liquid formulations without complex taste-masking technologies [2]. In contrast, chloramphenicol palmitate is practically tasteless and water-insoluble, freely soluble in organic solvents including methanol, ethanol, chloroform, and ether [3]. This water insolubility (approximately 1.05 mg/mL at 28°C in water, compared to >2500 mg/L for the base compound) is deliberately designed to prevent dissolution in the oral cavity, thereby eliminating bitter taste perception while the compound passes through the mouth [4]. The ester is subsequently hydrolyzed by pancreatic lipases in the duodenum to release active chloramphenicol, enabling a palatable oral suspension product (30 mg/mL commercially) suitable for pediatric and geriatric populations where swallowable solid dosage forms are problematic [5].

Pharmaceutical formulation Oral suspension Taste masking

Procurement-Relevant Application Scenarios for Chloramphenicol Palmitate Based on Differentiated Evidence


Pediatric Oral Antibiotic Therapy Requiring Liquid Dosage Form

Chloramphenicol palmitate is specifically indicated for pediatric populations requiring oral liquid antibiotic therapy, based on its tasteless formulation property and water insolubility (1.05 mg/mL) that prevents bitter taste perception during oral administration . The commercial 30 mg/mL oral suspension formulation enables accurate weight-based dosing in infants and children who cannot swallow tablets or capsules. Direct comparative clinical evidence in 14 pediatric patients demonstrates that oral chloramphenicol palmitate achieves systemic chloramphenicol exposure (AUC = 95 ± 26 μg/mL/hour) comparable to intravenous administration (AUC = 140 ± 116 μg/mL/hour) of the same dose, with no statistically significant difference in total drug exposure [1]. This therapeutic equivalence supports step-down oral therapy following initial intravenous treatment, reducing hospitalization duration and eliminating the need for continued intravenous access.

Enteric Fever (Typhoid and Paratyphoid) Therapy in Chloramphenicol-Susceptible Regions

Chloramphenicol palmitate remains a first-line or second-line oral therapy for enteric fever (typhoid and paratyphoid) in regions where Salmonella typhi and Salmonella paratyphi isolates demonstrate susceptibility to chloramphenicol. In direct comparative in vitro susceptibility testing against 105 S. typhi clinical isolates, all strains were susceptible to chloramphenicol, whereas most strains demonstrated resistance to thiamphenicol with MICs ≥8 μg/mL . This categorical difference in antimicrobial susceptibility between chloramphenicol and thiamphenicol against S. typhi confirms that chloramphenicol palmitate—rather than alternative amphenicol derivatives—should be prioritized for oral enteric fever therapy where local susceptibility patterns support chloramphenicol use. Systematic reviews of randomized controlled trials have demonstrated that chloramphenicol efficacy is similar to that of ceftriaxone, azithromycin, and fluoroquinolones for enteric fever treatment when isolates are susceptible [1].

Oral Step-Down Therapy Following Parenteral Chloramphenicol Treatment

Chloramphenicol palmitate is specifically suited for sequential oral therapy following initial intravenous chloramphenicol succinate administration in hospitalized patients with serious bacterial infections. The crossover study in pediatric patients with serious infections established that transitioning from intravenous chloramphenicol succinate to oral chloramphenicol palmitate at equivalent doses maintains comparable systemic drug exposure without statistically significant differences in AUC values . Peak serum concentrations differ in timing and magnitude (IV: 28.2 μg/mL at 1 hour; oral: 19.3 μg/mL at 2–3 hours) but remain within the therapeutic range required for bacterial inhibition. This evidence supports the clinical practice of converting patients from intravenous to oral chloramphenicol therapy as soon as oral tolerance is established, enabling earlier hospital discharge and reduced healthcare resource utilization.

Pharmaceutical Quality Control Requiring Polymorph-Specific Identification

Procurement of chloramphenicol palmitate for pharmaceutical manufacturing or formulation development requires explicit verification of polymorph B content, as this metastable form is the biologically active commercial product . Pharmacopoeial specifications define distinct melting point ranges that differentiate polymorph B (86–91°C) from polymorph A (89–95°C), providing a practical quality control parameter for incoming material testing [1]. The thermodynamically stable polymorph A exhibits clinically inadequate bioavailability due to slow dissolution kinetics, resulting in subtherapeutic chloramphenicol plasma concentrations even when the same nominal dose is administered . Additional quality specifications for pharmaceutical-grade material include: specific optical rotation (+22° to +25°), UV absorption maximum at 271 nm (absorbance ~0.35 at 20 μg/mL in ethanol), free chloramphenicol content ≤0.045%, and free palmitic acid content ≤2.0% . These specifications ensure that procured material will perform as expected in finished oral suspension products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.